

Characterization of 3-Methoxydiphenylamine

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Compound of Interest

Compound Name: **3-Methoxydiphenylamine**

Cat. No.: **B094031**

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An In-Depth Technical Guide to the Characterization of **3-Methoxydiphenylamine**

Abstract

3-Methoxydiphenylamine (CAS No. 101-16-6), also known as N-phenyl-m-anisidine, is a pivotal chemical intermediate in the synthesis of high-value organic materials, including dyes, rubber additives, and Active Pharmaceutical Ingredients (APIs).^[1] The precise structural and purity profile of this molecule is paramount to the efficacy, safety, and consistency of downstream products, necessitating a robust and multi-faceted characterization strategy.^[2] This guide provides a comprehensive framework for the definitive characterization of **3-Methoxydiphenylamine**, detailing its synthesis, purification, and analysis by modern spectroscopic and chromatographic techniques. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring a self-validating and reproducible workflow for researchers and quality control professionals.

Physicochemical & Solubility Profile

A foundational understanding of the molecule's physical properties is the first step in its characterization. These properties dictate appropriate handling, storage, and purification strategies.

Core Properties

The fundamental physicochemical properties of **3-Methoxydiphenylamine** are summarized below.

Property	Value	Source(s)
CAS Number	101-16-6	[3] [4]
Molecular Formula	C ₁₃ H ₁₃ NO	[3] [4]
Molecular Weight	199.25 g/mol	[3] [4]
IUPAC Name	3-methoxy-N-phenylaniline	[4]
Appearance	Clear liquid to white powder	[5]
Melting Point	72-74 °C	[5]

Solubility Profile

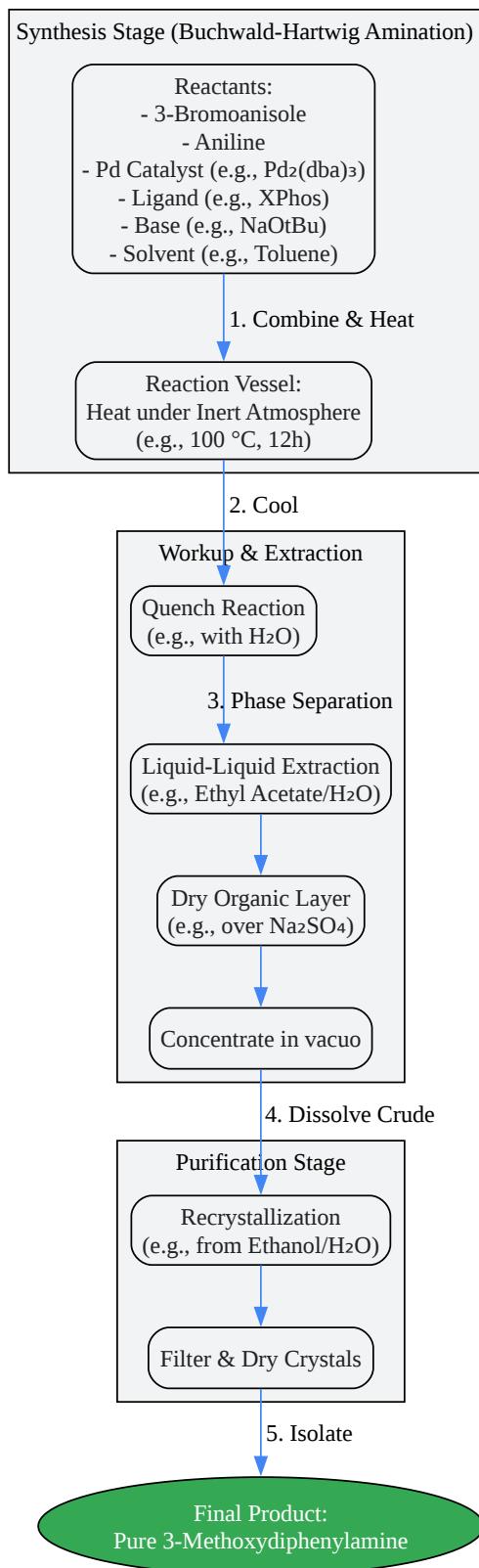
The solubility of a compound is critical for designing reaction, extraction, and crystallization processes. The solubility of **3-Methoxydiphenylamine** was determined using a laser monitoring dynamic method across a range of temperatures in five common organic solvents. [\[1\]](#)[\[3\]](#) The data reveals that solubility increases with temperature in all tested solvents, with the highest solubility observed in acetone.[\[1\]](#)

Solvent	Temperature (K)	Mole Fraction Solubility (x)
Methanol	285.95	0.0784
299.85	0.1116	
313.15	0.1540	
Acetone	285.05	0.6358
299.15	0.7711	
310.85	0.8872	
Ethyl Acetate	288.75	0.5513
302.15	0.6872	
315.25	0.8251	
Chloroform	287.15	0.5361
301.05	0.6865	
314.25	0.8271	
1,2-Dichloroethane	288.95	0.4410
302.85	0.5960	
316.05	0.7456	

Data extracted from Wang et al., J. Chem. Eng. Data 2012, 57, 7, 1948–1951.[1]

Synthesis and Purification Workflow

The quality of the starting material directly impacts all subsequent characterization. Modern synthetic methods offer high yields and selectivity, and a robust purification protocol is essential to achieving the $\geq 99\%$ purity often required for pharmaceutical applications.[5]



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Caption: Synthesis and Purification Workflow for **3-Methoxydiphenylamine**.

Synthesis Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, representing a state-of-the-art method for synthesizing diarylamines.^[2] ^[6] This choice is predicated on its high functional group tolerance, broad substrate scope, and generally high yields compared to older methods.

- **Vessel Preparation:** To an oven-dried Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- **Reagent Addition:** Under the inert atmosphere, add 3-bromoanisole (1.0 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).
- **Solvent and Amine Addition:** Add anhydrous toluene via syringe, followed by aniline (1.2 eq).
- **Reaction:** Seal the flask and heat the mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
- **Workup:** After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Isolation:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

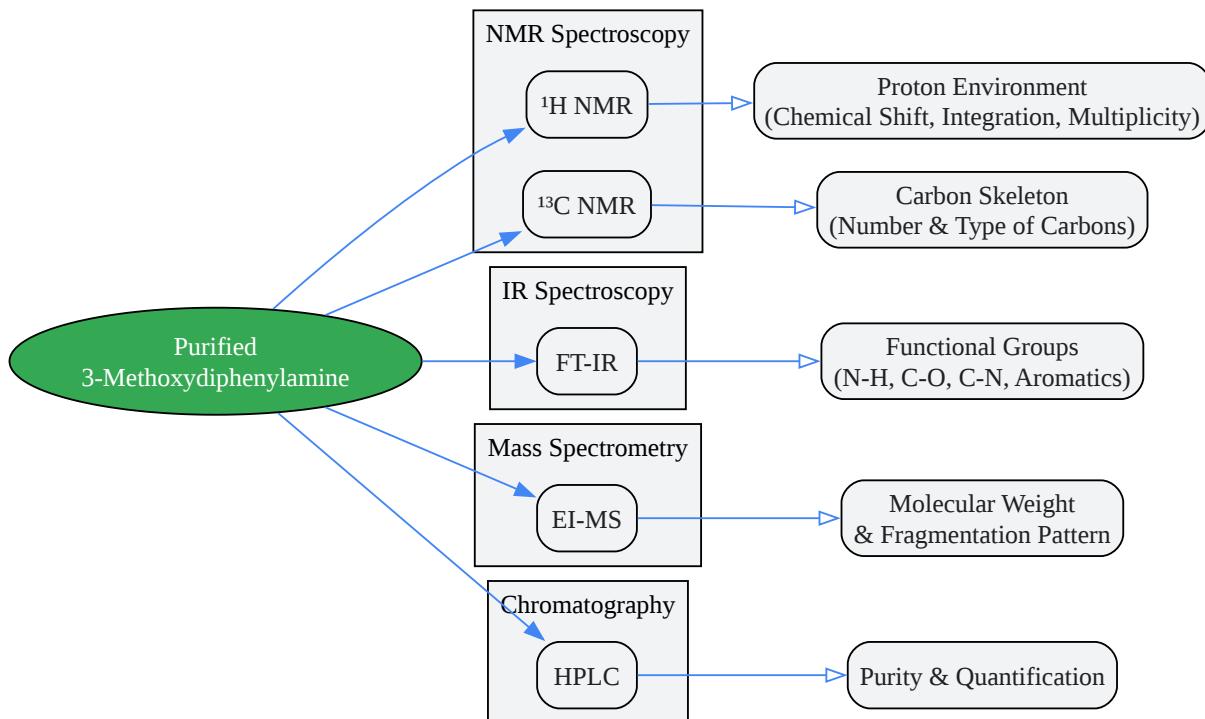
Recrystallization is a robust technique for purifying crystalline organic solids.^[7] The choice of a solvent system is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures to maximize recovery.^[8] An ethanol/water system is effective for **3-methoxydiphenylamine**.

- **Dissolution:** Place the crude **3-methoxydiphenylamine** in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.

- **Induce Crystallization:** While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating it has reached its saturation point. Add a drop or two of hot ethanol to redissolve the precipitate.
- **Cooling:** Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.^[3]
- **Chilling:** Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
- **Collection:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing & Drying:** Wash the collected crystals with a small amount of ice-cold ethanol/water mixture. Dry the crystals under vacuum to yield the purified **3-Methoxydiphenylamine**.

Spectroscopic Characterization

Spectroscopic analysis provides direct evidence of the molecular structure. The combination of NMR, IR, and Mass Spectrometry offers a definitive confirmation of identity.



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Caption: Multi-technique workflow for structural characterization and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Spectra are recorded in a deuterated solvent, typically chloroform-d (CDCl_3), with tetramethylsilane (TMS) as an internal standard (0 ppm).[8]

Protocol:

- Sample Preparation: Dissolve ~10-20 mg of purified **3-methoxydiphenylamine** in ~0.6 mL of CDCl_3 in a standard 5 mm NMR tube.

- ^1H NMR Acquisition: Acquire the proton spectrum on a ≥ 400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.

Expected Data & Interpretation:

- ^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).[9]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.25	m	2H	Phenyl H (ortho to -NH)
~7.15	t	1H	Phenyl H (para to -NH)
~7.07	t	2H	Phenyl H (meta to -NH) & Methoxy-phenyl H-5
~6.93	t	1H	Methoxy-phenyl H-6
~6.63	dd	1H	Methoxy-phenyl H-4
~6.47	t	1H	Methoxy-phenyl H-2
~5.69	br s	1H	N-H
~3.75	s	3H	$-\text{OCH}_3$

- ^{13}C NMR (100 MHz, CDCl_3): The proton-decoupled ^{13}C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, etc.).[10][11]

Chemical Shift (δ , ppm)	Assignment
~160.8	C-OCH ₃
~144.5	C-NH (methoxy-phenyl ring)
~142.1	C-NH (phenyl ring)
~130.2	Methoxy-phenyl C-H
~129.5	Phenyl C-H
~122.3	Phenyl C-H
~115.0	Phenyl C-H
~108.1	Methoxy-phenyl C-H
~104.5	Methoxy-phenyl C-H
~101.4	Methoxy-phenyl C-H
~55.2	-OCH ₃

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[\[12\]](#)

Protocol:

- Sample Preparation: Prepare a KBr pellet by finely grinding ~1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Record the spectrum from 4000 cm^{-1} to 400 cm^{-1} .

Expected Data & Interpretation: The IR spectrum confirms the presence of the key functional groups: the secondary amine (N-H), the aromatic rings (C=C and C-H), and the aryl ether (C-O).[\[6\]](#)[\[7\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Assignment
~3405	Medium, Sharp	N-H Stretch	Secondary Amine
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
2980 - 2850	Medium	C-H Stretch	Methyl C-H (-OCH ₃)
~1600, ~1500	Strong	C=C Stretch	Aromatic Ring
~1220	Strong	C-O Stretch	Aryl Ether
~1315	Strong	C-N Stretch	Aromatic Amine

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and structural information from its fragmentation pattern.

Protocol:

- Sample Introduction: Introduce the sample into the high-vacuum source of the mass spectrometer, typically via a Gas Chromatograph (GC) for separation and purity confirmation, or a direct insertion probe.
- Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).
- Analysis: The molecular ion and any fragment ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Expected Data & Interpretation: The mass spectrum will show a prominent molecular ion peak that confirms the molecular weight. The fragmentation pattern provides corroborating structural evidence.^{[4][9]}

m/z	Relative Intensity (%)	Assignment
199	100	$[M]^{\cdot+}$ (Molecular Ion, Base Peak)
200	14.7	$[M+1]^{\cdot+}$ (Isotope peak)
184	~6	$[M - CH_3]^{\cdot+}$
168	~8	$[M - OCH_3]^{\cdot+}$ or $[M - CH_2O]^{\cdot+}$
154	~6	$[M - CH_3 - NCH_2]^{\cdot+}$
128	~4	$[C_9H_6N]^{\cdot+}$
92	~5	$[C_6H_6N]^{\cdot+}$
77	~5	$[C_6H_5]^{\cdot+}$ (Phenyl cation)

The base peak at m/z 199 corresponds to the molecular weight of $C_{13}H_{13}NO$. The presence of a significant M+1 peak is consistent with the presence of 13 carbon atoms. Key fragments like the loss of a methyl radical (m/z 184) and a methoxy radical (m/z 168) are characteristic of the methoxy group.

Chromatographic Purity Analysis

While spectroscopy confirms structure, chromatography is essential for quantifying purity and identifying trace impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for this purpose.

RP-HPLC Protocol

This method provides excellent separation for moderately polar aromatic compounds like **3-methoxydiphenylamine**.

- System: An HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of Acetonitrile (Solvent B) and a buffered aqueous solution, such as 20 mM potassium phosphate at pH 3.0 (Solvent A). A typical

starting condition would be 60:40 (B:A).

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV absorbance at a wavelength where the analyte absorbs strongly, such as 254 nm.
- Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration of ~0.1 mg/mL for injection.
- Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Conclusion

The definitive characterization of **3-Methoxydiphenylamine** is achieved through a systematic and orthogonal analytical approach. A modern, high-yield synthesis followed by a robust recrystallization protocol provides high-purity material suitable for analysis. The collective and corroborating data from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry provides unambiguous structural confirmation. Finally, RP-HPLC serves as the definitive tool for quantifying chemical purity. This comprehensive guide establishes a self-validating workflow, ensuring that professionals in drug development and materials science can confidently ascertain the identity, structure, and purity of this critical chemical intermediate.

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